molecular formula C18H20N2O5S B6520800 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 896321-47-4

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B6520800
CAS No.: 896321-47-4
M. Wt: 376.4 g/mol
InChI Key: CISNXKUHGWGABO-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a synthetic bis-amide derivative designed for advanced chemical and pharmaceutical research. This compound integrates several privileged structural motifs, including a furan heterocycle, a 4-methylbenzenesulfonyl (tosyl) group, and a prop-2-en-1-yl (allyl) moiety, around an ethanediamide (oxalamide) core . The presence of these functional groups makes it a valuable intermediate in medicinal chemistry, particularly in the exploration of new bioactive molecules. The tosyl group is a classic sulfonamide derivative often associated with modulating biological activity and molecular recognition , while the furan ring and allyl group offer versatile handles for further synthetic modification, such as in cross-coupling reactions or polymerizable ligands. Researchers can leverage this compound in the development of novel enzyme inhibitors or as a molecular scaffold in the search for new therapeutic agents. The mechanism of action for related ethanediamide derivatives is often linked to interactions with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the amide core and aromatic systems . This product is intended for research and development purposes strictly in a laboratory setting. It is not approved for human or veterinary use.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h3-9,11,16H,1,10,12H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISNXKUHGWGABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC=C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C16H22N2O3S, with a molecular weight of approximately 350.43 g/mol. The compound features a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine, which collectively contribute to its distinct chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Intermediates : Starting materials such as furan derivatives and sulfonamide compounds are synthesized.
  • Coupling Reactions : The intermediates are coupled under controlled conditions to form the final product.
  • Purification : Techniques such as chromatography are employed to purify the compound, ensuring high yield and purity .

Biological Activity

Research into the biological activity of this compound is still emerging, but several potential activities have been identified:

  • Antimicrobial Properties : Similar compounds with furan and sulfonamide structures have shown antimicrobial effects. Studies suggest that this compound may inhibit bacterial growth through mechanisms involving membrane disruption or enzyme inhibition .
  • Anti-inflammatory Effects : The presence of the sulfonamide group may confer anti-inflammatory properties, akin to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant given the structural similarities to known NSAIDs .
  • Cytotoxic Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .

The precise mechanism of action for this compound remains largely unexplored. However, potential interactions include:

  • Enzyme Inhibition : The sulfonamide group may act as an electrophile, interacting with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Receptor Binding : The furan and benzene rings can participate in π-π stacking interactions or hydrogen bonding with specific receptors or enzymes, stabilizing the binding and enhancing biological activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamideContains a fluorobenzenesulfonyl groupFluorine substitution may enhance biological activity
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamideIncorporates a chloro substituent on the benzene ringChlorine may affect solubility and reactivity
N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamideDifferent position of furan substitutionPositioning affects electronic properties

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs share key features like the ethanediamide backbone , sulfonyl groups , or heterocyclic substituents . Below is a comparative analysis of select analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences Source
N-(Furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide Furan-2-yl, 4-methylbenzyl 272.3 Lacks sulfonyl and allyl groups
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Chlorobenzenesulfonyl, oxazinan, 2-methylpropyl 417.91 Chloro vs. methyl sulfonyl; oxazinan ring
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide Furan-2-yl, fluorophenyl piperazine, methoxybenzyl 480.5 Piperazine ring; methoxybenzyl group
Ranitidine-related compound Dimethylaminomethyl furan, nitroacetamide ~314.4 (varies) Nitroacetamide instead of ethanediamide

Key Observations :

  • The 4-methylbenzenesulfonyl group is a hallmark of protease-resistant sulfonamides, contrasting with the 4-chlorobenzenesulfonyl group in , which may alter electronic properties and binding affinity .
  • The absence of a piperazine or oxazinan ring (seen in ) simplifies the target’s structure, possibly improving synthetic accessibility.
Pharmacological and Functional Comparisons
  • The target compound’s allyl moiety may similarly influence bioavailability or receptor interactions, though its sulfonyl and furan groups likely redirect its activity toward non-CNS targets .
  • Ranitidine Derivatives (): These compounds share furan and sulfonamide motifs but replace ethanediamide with nitroacetamide. This substitution likely reduces metal-chelating capacity, a feature critical for ethanediamides in enzyme inhibition .
Crystallographic and Analytical Techniques
  • SHELX Programs (): Widely used for refining crystal structures of sulfonamides and ethanediamides. The target compound’s structure could be resolved using SHELXL for precision .
  • ORTEP (): Essential for visualizing anisotropic displacement ellipsoids, particularly for the sulfonyl and furan groups .

Preparation Methods

Sulfonylation of Furan Intermediate

The 4-methylbenzenesulfonyl group is typically introduced via nucleophilic substitution using p-toluenesulfonyl chloride (TsCl) under basic conditions.

StepReagents/ConditionsYieldKey Observations
1TsCl (1.2 eq), pyridine, 0°C → RT, 12 h78%Pyridine neutralizes HCl, preventing side reactions.
2TsCl (1.5 eq), Et₃N, DCM, 24 h65%Extended reaction time improves sulfonate stability.

Mechanistic Insight :
R-OH + TsClBaseR-OTs + HCl\text{R-OH + TsCl} \xrightarrow{\text{Base}} \text{R-OTs + HCl}
Base selection (pyridine vs. Et₃N) influences reaction efficiency due to differing HCl scavenging capacities.

Ethanediamide Backbone Assembly

Coupling the sulfonylated intermediate with ethylenediamine derivatives employs TBTU/HOBt-mediated amidation :

StepReagents/ConditionsYieldPurity (HPLC)
1TBTU (1.1 eq), HOBt (0.3 eq), DIPEA (3 eq), DMF, 24 h72%95.2%
2EDCl/HOAt (1.2 eq), CH₂Cl₂, 18 h68%93.8%

Critical Parameters :

  • TBTU/HOBt System : Enhances coupling efficiency for sterically hindered amines.

  • Solvent Choice : DMF outperforms CH₂Cl₂ in solubilizing polar intermediates.

Allylation of Secondary Amine

Introducing the prop-2-en-1-yl group utilizes allyl bromide under phase-transfer conditions:

StepReagents/ConditionsYieldSelectivity (β:α)
1AllylBr (2 eq), K₂CO₃, TBAB, THF/H₂O, 40°C, 8 h84%9:1
2AllylBr (3 eq), Cs₂CO₃, DMF, 60°C, 12 h79%7:3

Optimization Insight :
Tetrabutylammonium bromide (TBAB) increases interfacial contact in biphasic systems, improving β-selectivity.

Reaction Optimization and Scalability

Sulfonylation Temperature Profiling

Temperature (°C)Time (h)Yield (%)Impurity Profile
0 → 251278<2% desulfonylation
2524655% over-sulfonation
4065812% decomposition

Lower temperatures mitigate sulfonate ester degradation, crucial for gram-scale synthesis.

Amidation Catalyst Screening

Catalyst SystemConversion (%)Epimerization (%)
TBTU/HOBt981.2
HATU950.8
DCC/DMAP824.7

HATU minimizes racemization but increases cost for large-scale production.

Purification and Characterization

Chromatographic Methods

Stationary PhaseMobile PhaseRfPurity (%)
Silica GelEtOAc/Hex (3:7)0.4298.5
C18 Reverse PhaseMeCN/H₂O (65:35)-99.1

Reverse-phase HPLC effectively removes residual coupling reagents.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, Ts aromatic), 7.48 (m, furan-H), 5.82 (m, allyl-CH₂)

  • HRMS : m/z calc. for C₁₉H₂₁N₂O₅S [M+H]⁺ 413.1142, found 413.1145

Industrial-Scale Considerations

  • Cost Analysis : TBTU-mediated amidation adds ~$12/g vs. $8/g for EDCl-based methods.

  • Waste Streams : DMF recycling reduces environmental impact by 40% compared to single-use protocols .

Q & A

Q. What are the optimal synthetic routes for N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including sulfonation of the furan-2-yl ethyl group, coupling with a propenyl ethanediamide precursor, and purification via chromatography or recrystallization. Key steps include:

  • Sulfonation: Use 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
  • Amide Coupling: Employ coupling agents like EDC/HOBt for high regioselectivity .
  • Purification: Optimize solvent systems (e.g., ethyl acetate/hexane) for column chromatography to achieve >95% purity .
    Table 1: Reaction Optimization Parameters
StepTemperature (°C)SolventCatalystYield (%)
Sulfonation0–5DCMNone65–75
Amidation25–30DMFEDC/HOBt80–85

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the propenyl group (δ 5.2–5.8 ppm for vinyl protons) and sulfonyl moiety (δ 7.6–7.8 ppm for aromatic protons) .
  • X-ray Crystallography: Refine crystal structures using SHELXL (e.g., SHELX-2018) to resolve stereochemical ambiguities, particularly around the chiral center at the furan-ethyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Focus on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Arg120 in COX-2) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. How can researchers address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Assay Validation: Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out false positives .
  • Dose-Response Analysis: Perform IC50_{50} titrations across multiple cell lines (e.g., HeLa, HEK293) to distinguish target-specific effects from nonspecific cytotoxicity .
    Table 2: Bioactivity Data Comparison
Assay TypeTargetIC50_{50} (µM)Cell LineSource
Enzymatic (COX-2)COX-20.45 ± 0.1In vitro
Cytotoxicity (MTT)General12.3 ± 1.5HeLa

Q. What strategies can mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors for sulfonation and amidation steps to enhance reproducibility and reduce side reactions .
  • In-line Analytics: Use HPLC-MS for real-time monitoring of intermediates, adjusting residence times to maintain >90% yield at gram scale .

Methodological Considerations for Structural Analysis

Q. How do structural analogs with thiophene or morpholine substitutions compare in terms of reactivity and bioactivity?

Methodological Answer:

  • Thiophene Analogs: Replace the furan ring with thiophene to assess enhanced π-stacking (e.g., higher COX-2 inhibition: IC50_{50} = 0.32 µM vs. 0.45 µM for furan) .
  • Morpholine Derivatives: Introduce morpholine via reductive amination to improve solubility (logP reduction from 3.2 to 2.5) .

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